Enhanced Aqueous Solubility vs. Free Acid Form (CAS 612-42-0)
The dipotassium salt (CAS 67893-41-8) is designed for superior aqueous solubility, a critical differentiator from the parent free acid, N-(carboxymethyl)anthranilic acid (CAS 612-42-0). The free acid's predicted intrinsic solubility is poor (LogSW: -1.78) , which translates to a solubility of approximately 3.2 mg/mL. While direct experimental solubility data for the dipotassium salt is limited from authoritative sources, the introduction of two potassium counterions is a well-established strategy to enhance the aqueous solubility of carboxylate-containing molecules by orders of magnitude [1]. This class-level inference is supported by the compound's existence as a specific salt form and its application in aqueous biological systems [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | High aqueous solubility expected (exact value not available from authoritative primary source). |
| Comparator Or Baseline | Free acid (CAS 612-42-0): Predicted LogSW: -1.78 (~3.2 mg/mL) . |
| Quantified Difference | Qualitative difference; salt form provides a significant increase in solubility necessary for aqueous protocols. |
| Conditions | Computational prediction (Hit2Lead) for free acid; class-level physicochemical principle for the salt. |
Why This Matters
This is the primary procurement decision driver: researchers requiring the compound in aqueous buffers, such as for protein crystallography or enzymatic assays, must select the dipotassium salt to avoid precipitation and ensure accurate dosing.
- [1] Serajuddin AT. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007 Jul 30;59(7):603-16. (Class-level principle). View Source
- [2] PDBj. ChemComp-3RG: 2-[(carboxymethyl)amino]benzoic acid. PDB ID: 3T40. View Source
